3-(1-oxo-2(1H)-isoquinolinyl)-2,6-Piperidinedione
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Overview
Description
3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an isoquinoline moiety fused with a piperidine-2,6-dione ring system. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline or piperidine derivatives .
Scientific Research Applications
3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione has a broad range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and to induce the expression of fetal hemoglobin (HbF) protein . These effects are mediated through the modulation of gene expression and protein-protein interactions, which ultimately lead to the therapeutic benefits observed in various disease models .
Comparison with Similar Compounds
Similar Compounds
3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound shares a similar core structure but includes a methoxy group, which can alter its chemical and biological properties.
3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione:
3-(5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: The presence of a fluorine atom in this compound can enhance its stability and bioactivity.
Uniqueness
3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione is unique due to its specific structural features and the resulting biological activities. Its ability to modulate protein expression and its potential therapeutic applications distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(1-oxoisoquinolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H12N2O3/c17-12-6-5-11(13(18)15-12)16-8-7-9-3-1-2-4-10(9)14(16)19/h1-4,7-8,11H,5-6H2,(H,15,17,18) |
InChI Key |
PKBGSOAKHOIGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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